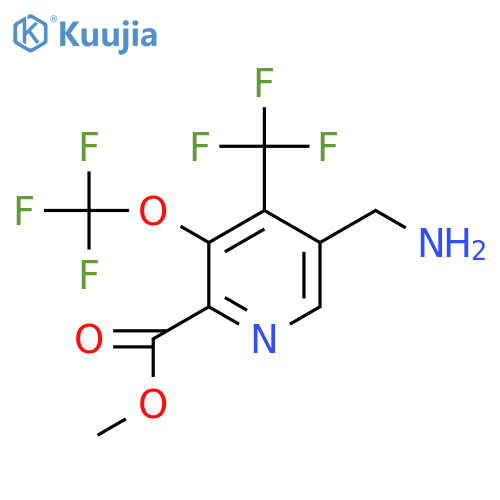

Cas no 1805297-42-0 (Methyl 5-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylate)

Methyl 5-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylate

-

- インチ: 1S/C10H8F6N2O3/c1-20-8(19)6-7(21-10(14,15)16)5(9(11,12)13)4(2-17)3-18-6/h3H,2,17H2,1H3

- InChIKey: SIDMWXYUJKDATC-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C(C(=O)OC)=NC=C1CN)OC(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 11

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 373

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 74.4

Methyl 5-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029080600-1g |

Methyl 5-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylate |

1805297-42-0 | 97% | 1g |

$1,549.60 | 2022-04-01 |

Methyl 5-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylate 関連文献

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

Methyl 5-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylateに関する追加情報

Methyl 5-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylate: A Comprehensive Overview

Methyl 5-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylate, with the CAS number 1805297-42-0, is a highly specialized organic compound that has garnered significant attention in the fields of agricultural chemistry and pharmaceutical research. This compound is notable for its complex structure, which includes a pyridine ring substituted with trifluoromethoxy and trifluoromethyl groups, as well as an aminomethyl group. These substituents contribute to its unique chemical properties and potential applications.

The synthesis of this compound involves a multi-step process, often utilizing advanced techniques such as microwave-assisted synthesis or catalytic cross-coupling reactions. Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity, particularly in the presence of sensitive functional groups like the trifluoromethoxy moiety. Researchers have also explored the use of green chemistry principles to minimize environmental impact during the synthesis process.

In terms of application, this compound has shown promise in several areas. In agriculture, it has been investigated as a potential herbicide, demonstrating selective activity against various weed species without adversely affecting crop plants. This selectivity is attributed to its ability to inhibit specific enzymatic pathways that are critical for plant growth. Additionally, preliminary studies suggest that it may have applications in pest control, particularly as a fungicide or nematicide.

The pharmacological potential of this compound is another area of active research. Preclinical studies have indicated that it may possess anti-inflammatory and anti-cancer properties. The presence of the trifluoromethyl group is believed to enhance its bioavailability and stability within biological systems, making it a promising candidate for drug development. However, further research is required to fully understand its mechanism of action and safety profile.

In the realm of materials science, this compound has been explored as a building block for constructing advanced materials with tailored properties. Its ability to form stable coordination complexes with metal ions has led to its use in designing new types of catalysts and sensors. Recent advancements in nanotechnology have also opened up possibilities for incorporating this compound into nanoscale devices for applications in electronics and energy storage.

The environmental impact of this compound is another critical consideration. Studies have been conducted to assess its biodegradability and potential toxicity to aquatic organisms. While initial findings suggest that it is not highly toxic, further research is needed to evaluate its long-term effects on ecosystems. Regulatory agencies are closely monitoring the development and application of this compound to ensure compliance with environmental protection standards.

In conclusion, Methyl 5-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylate represents a versatile and innovative compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for addressing challenges in agriculture, medicine, and materials science. As research continues to unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.

1805297-42-0 (Methyl 5-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylate) 関連製品

- 63362-42-5(Methyl 6-(hydroxy(phenyl)methyl)nicotinate)

- 2248363-20-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate)

- 946298-97-1(1-(2H-1,3-benzodioxol-5-yl)-3-{2-(2-methyl-1H-indol-3-yl)sulfonylethyl}urea)

- 866896-16-4(N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

- 1218043-68-5(rac-(1R,2R)-2-2-(propan-2-yloxy)phenylcyclopropane-1-carboxylic acid)

- 149520-74-1(3-Aminocyclohexanone)

- 473633-52-2(3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide)

- 75479-94-6(2,5-Dichloro-4'-methylsulfanyl-biphenyl)

- 1248279-60-8(1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol)

- 109628-38-8(6H-Pyrido[4,3-b]carbazolium, 9-hydroxy-5,11-dimethyl-2-[2-(1-piperidinyl)ethyl]-, chloride)